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Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739 Get Quote

For researchers and professionals in drug development and chemical sciences, the precise

identification and characterization of isomeric compounds are of paramount importance. This

guide provides a comparative spectroscopic analysis of 2-Amino-5-methylnicotinic acid and

its structural isomers. Due to the limited availability of direct experimental data for 2-Amino-5-
methylnicotinic acid, this guide leverages a combination of data from commercially available

isomers, structural analogs, and computational studies to offer a predictive and comparative

framework.

Introduction to Isomeric Differentiation
2-Amino-5-methylnicotinic acid and its isomers share the same molecular formula,

C₇H₈N₂O₂, and a molecular weight of 152.15 g/mol . However, the different substitution

patterns on the pyridine ring lead to distinct electronic environments and spatial arrangements

of atoms. These differences are reflected in their spectroscopic profiles, providing a unique

"fingerprint" for each isomer. This guide will focus on the key spectroscopic techniques used for

characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-Amino-5-
methylnicotinic acid and its key isomers. It is important to note that direct experimental data

for 2-Amino-5-methylnicotinic acid is not readily available from common public databases or

suppliers. The data presented for this compound is inferred from closely related analogs.
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Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compoun
d

H-4 (ppm) H-6 (ppm)
-CH₃
(ppm)

-NH₂
(ppm)

-COOH
(ppm)

Solvent

2-Amino-5-

methylnicot

inic acid

(Predicted)

~7.8-8.0

(d)

~6.4-6.6

(d)

~2.2-2.4

(s)

~5.0-7.0

(br s)

~11.0-13.0

(br s)
DMSO-d₆

2-Amino-3-

methylnicot

inic acid

~8.0-8.2

(dd)

~6.6-6.8

(dd)

~2.3-2.5

(s)

~5.0-7.0

(br s)

~11.0-13.0

(br s)
DMSO-d₆

4-Amino-

nicotinic

acid

- ~8.1 (d) - ~6.5 (br s)
~11.0-13.0

(br s)
DMSO-d₆

6-

Aminonicot

inic acid

~8.0 (dd) - - ~6.0 (br s)
~11.0-13.0

(br s)
DMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's'

denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad

singlet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
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Comp
ound

C2
(ppm)

C3
(ppm)

C4
(ppm)

C5
(ppm)

C6
(ppm)

-CH₃
(ppm)

-COOH
(ppm)

Solven
t

2-

Amino-

5-

methyln

icotinic

acid

(Predict

ed)

~158-

162

~105-

110

~145-

150

~120-

125

~110-

115
~17-20

~165-

170

DMSO-

d₆

2-

Amino-

3-

methyln

icotinic

acid

~158-

162

~115-

120

~140-

145

~125-

130

~115-

120
~15-18

~165-

170

DMSO-

d₆

Nicotini

c acid
150.21 123.71 136.90 126.66 153.18 - 166.23

DMSO-

d₆[1]

Note: Chemical shifts are approximate and based on analogous compounds and predictive

models.[2][3]

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Functional Group
2-Amino-5-
methylnicotinic
acid (Predicted)

Isomers (General) Vibrational Mode

O-H (Carboxylic Acid) 2500-3300 (broad) 2500-3300 (broad) Stretching

N-H (Amine)
3100-3500 (medium,

two bands for primary)

3100-3500 (medium,

two bands for primary)
Stretching

C=O (Carboxylic Acid) 1680-1710 (strong) 1680-1710 (strong) Stretching

C=C, C=N (Aromatic

Ring)

1550-1620 (medium-

strong)

1550-1620 (medium-

strong)
Stretching

C-N 1250-1350 (medium) 1250-1350 (medium) Stretching

C-H (Aromatic) 3000-3100 (weak) 3000-3100 (weak) Stretching

C-H (Methyl) 2850-2960 (weak) 2850-2960 (weak) Stretching

Note: IR frequencies are general ranges and can be influenced by hydrogen bonding and the

solid/liquid state of the sample.[4]

Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data

Compound
Molecular Ion (m/z)
[M]⁺

Key Fragmentation
Pattern

λmax (nm)

2-Amino-5-

methylnicotinic acid &

Isomers

152

Loss of H₂O (m/z

134), Loss of COOH

(m/z 107)

~240-260, ~290-320

Note: Fragmentation patterns are predicted based on common fragmentation of carboxylic

acids and pyridines. λmax values are estimates based on substituted pyridine chromophores

and can shift depending on the solvent and pH.[5][6]
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Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

The following are generalized protocols that can be adapted for the analysis of 2-Amino-5-
methylnicotinic acid and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of

scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A

larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds)

are typically required due to the lower natural abundance of ¹³C.[7]

Infrared (IR) Spectroscopy
Sample Preparation (ATR Method): Place a small amount of the solid, powdered sample

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a

high-quality spectrum.[8]

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

or atmospheric pressure chemical ionization (APCI) source.
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Data Acquisition: Infuse the sample solution into the ion source and acquire the mass

spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted

to yield an absorbance value between 0.1 and 1.0 at the λmax.[9]

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the

pure solvent as a reference.[10]

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

differentiation of aminonicotinic acid isomers.
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Caption: Experimental workflow for the spectroscopic analysis of aminonicotinic acid isomers.
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Caption: Key spectroscopic features for differentiating aminonicotinic acid isomers.

Conclusion
The spectroscopic analysis of 2-Amino-5-methylnicotinic acid and its isomers, while

challenging due to the limited availability of direct experimental data for the primary compound,

can be effectively approached through a comparative methodology. By analyzing the subtle but

significant differences in their NMR, IR, MS, and UV-Vis spectra, researchers can confidently

distinguish between these closely related structures. The provided data tables, experimental

protocols, and workflow diagrams serve as a valuable resource for the characterization and

quality control of these important chemical entities in a research and development setting.

Further experimental work to obtain and publish the complete spectroscopic data for 2-Amino-
5-methylnicotinic acid would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Amino-5-
methylnicotinic Acid and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112739#spectroscopic-analysis-of-2-amino-5-
methylnicotinic-acid-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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